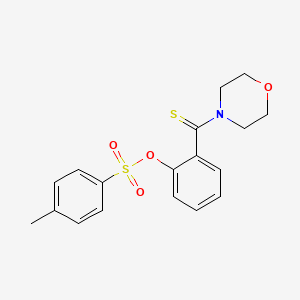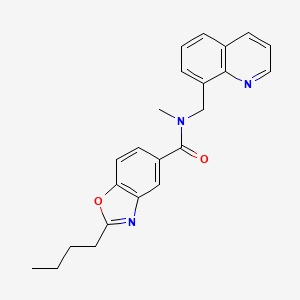![molecular formula C18H23NO2 B4936365 2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
2-[4-(1-adamantyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-adamantyl)phenoxy]acetamide, also known as ADPAA, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This molecule is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral, antifungal, and anticancer drugs. ADPAA has been found to possess unique properties that make it a promising candidate for further investigation.
作用機序
2-[4-(1-adamantyl)phenoxy]acetamide is thought to exert its effects through the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 2-[4-(1-adamantyl)phenoxy]acetamide has been shown to have antioxidant properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[4-(1-adamantyl)phenoxy]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase enzymes, 2-[4-(1-adamantyl)phenoxy]acetamide has been found to modulate the activity of various neurotransmitter receptors, including the NMDA receptor and the nicotinic acetylcholine receptor. These effects may contribute to its ability to improve cognitive function.
実験室実験の利点と制限
2-[4-(1-adamantyl)phenoxy]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high level of purity and yield. Additionally, it has been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also limitations to its use. 2-[4-(1-adamantyl)phenoxy]acetamide has not been extensively studied in humans, and its long-term safety and efficacy are unknown. Additionally, it may not be suitable for all research applications, as its effects are primarily focused on cognitive function.
将来の方向性
There are several future directions for research on 2-[4-(1-adamantyl)phenoxy]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 2-[4-(1-adamantyl)phenoxy]acetamide's ability to inhibit cholinesterase enzymes and modulate neurotransmitter receptor activity may make it a promising candidate for further investigation in this area. Additionally, 2-[4-(1-adamantyl)phenoxy]acetamide may have potential applications in the field of synthetic biology, as its unique properties may make it useful for the development of new molecular tools and sensors. Finally, further investigation into the safety and efficacy of 2-[4-(1-adamantyl)phenoxy]acetamide in humans is needed to determine its potential as a therapeutic agent.
合成法
2-[4-(1-adamantyl)phenoxy]acetamide can be synthesized through a multistep process involving the reaction of 1-adamantylamine with 4-bromophenol, followed by the conversion of the resulting intermediate to 2-[4-(1-adamantyl)phenoxy]acetamide through an acetylation reaction. The synthesis of 2-[4-(1-adamantyl)phenoxy]acetamide has been optimized to yield high purity and yield, making it a viable option for laboratory use.
科学的研究の応用
2-[4-(1-adamantyl)phenoxy]acetamide has been investigated for its potential use in various scientific research applications. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function. Inhibition of these enzymes has been shown to improve memory and cognitive performance in animal models.
特性
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c19-17(20)11-21-16-3-1-15(2-4-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSRVROQMRDPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Adamantyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)

![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)

